molecular formula C12H8F2N2O B5537810 2,6-difluoro-N-3-pyridinylbenzamide

2,6-difluoro-N-3-pyridinylbenzamide

Cat. No. B5537810
M. Wt: 234.20 g/mol
InChI Key: HVCHIVMOEVVSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,6-difluoro-N-3-pyridinylbenzamide involves electrophilic fluorination techniques and nucleophilic substitution reactions. For instance, fluorinated pyridines can be synthesized through electrophilic fluorination of dihydropyridines with Selectfluor®, leading to compounds that are precursors to pyridinylbenzamides (Pikun et al., 2020). Additionally, the transformation of dihydropyridines under fluorination conditions can yield various fluorinated aromatic compounds, providing a pathway to synthesize complex structures including those related to 2,6-difluoro-N-3-pyridinylbenzamide (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-3-pyridinylbenzamide and related compounds has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the geometry and electron distribution within the molecule, indicating ring distortion in the vicinity of the fluorine substituents and detailing the molecular geometry of related difluoropyridines (Orrell & Šik, 1975).

Chemical Reactions and Properties

2,6-Difluoro-N-3-pyridinylbenzamide participates in various chemical reactions, highlighting its reactivity and the influence of the fluorine atoms on its chemical behavior. Studies have demonstrated that the presence of fluorine can affect aggregation, complexation, and the overall reactivity of the molecule. These characteristics are crucial for the development of new materials and compounds with tailored properties (Mocilac et al., 2016).

Physical Properties Analysis

The physical properties of 2,6-difluoro-N-3-pyridinylbenzamide and similar compounds are significantly influenced by their molecular structure. For example, the solubility, melting point, and other physical characteristics can be deduced from the molecular arrangement and the presence of functional groups. Research indicates that such compounds exhibit good solubility in polar solvents and have defined melting points, which are crucial for their application in various fields (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of 2,6-difluoro-N-3-pyridinylbenzamide, such as reactivity with nucleophiles and electrophiles, are central to its applications in synthesis and material science. The fluorine atoms play a significant role in determining these properties, affecting the compound's behavior in chemical reactions and its interactions with other molecules. Understanding these properties is essential for exploiting the compound in various chemical processes (Banks et al., 1996).

Scientific Research Applications

Molecular Modeling and Experimental Studies

Research includes molecular modeling and experimental studies on pyridinium-based ionic liquids, offering insights into thermodynamic and transport properties. These studies are vital for understanding the behavior of ionic liquids in various applications, including energy storage and electrochemistry (Cadena et al., 2006).

Coordination Chemistry of Pyridines

Another significant area of application is the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are versatile in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, demonstrating the potential for creating advanced materials and sensors (Halcrow, 2005).

Organic Electronics

In organic electronics, bulky phenylfluorene functionalized 2,6-bis(N-carbazolyl)pyridine compounds have been developed for blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in enhancing device performance (Zhao et al., 2020).

Anion Sensing and Separation

Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors demonstrates enhanced affinities and selectivities towards anions like fluoride, chloride, or dihydrogen phosphate. This advancement is crucial for developing sensitive and selective sensors for environmental and biological applications (Anzenbacher et al., 2000).

Mechanism of Action

The mechanism of action of “2,6-difluoro-N-3-pyridinylbenzamide” involves interactions with several key residues of the allosteric pocket. Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residues Asn263 .

Future Directions

Future research on “2,6-difluoro-N-3-pyridinylbenzamide” could focus on its potential applications in various fields. For example, it could be used in the synthesis of new benzoylurea derivatives . Additionally, further studies could explore its mechanism of action and potential uses in inhibiting bacterial cell division .

properties

IUPAC Name

2,6-difluoro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHIVMOEVVSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-3-pyridinylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.